molecular formula C18H14N4OS B11261613 2-{[2-(Naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

2-{[2-(Naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

Cat. No.: B11261613
M. Wt: 334.4 g/mol
InChI Key: IRXOJHBKBIRVMT-UHFFFAOYSA-N
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Description

2-{[2-(Naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide typically involves the formation of the pyrazolo[1,5-a]pyrazine core followed by the introduction of the naphthalen-1-yl and sulfanylacetamide groups. The synthetic route may include the following steps:

    Formation of Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of Naphthalen-1-yl Group: This step involves the coupling of the naphthalen-1-yl group to the pyrazolo[1,5-a]pyrazine core using suitable reagents and catalysts.

    Addition of Sulfanylacetamide Group: The final step includes the addition of the sulfanylacetamide group to the intermediate compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-{[2-(Naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities.

    Material Science: It is explored for its optical and electronic properties, making it useful in the development of advanced materials.

    Industrial Chemistry: The compound’s unique chemical properties make it valuable in various industrial applications, including catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of 2-{[2-(Naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(Naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H14N4OS

Molecular Weight

334.4 g/mol

IUPAC Name

2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide

InChI

InChI=1S/C18H14N4OS/c19-17(23)11-24-18-16-10-15(21-22(16)9-8-20-18)14-7-3-5-12-4-1-2-6-13(12)14/h1-10H,11H2,(H2,19,23)

InChI Key

IRXOJHBKBIRVMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN=C(C4=C3)SCC(=O)N

Origin of Product

United States

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